3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
The compound 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione features a benzothiadiazine-1,1-dione core, a bicyclic sulfonamide heterocycle known for its pharmacological versatility. Attached to this core is a 3-oxopropyl linker connected to a piperazine ring substituted with a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-15-6-7-16(22)14-18(15)25-10-12-26(13-11-25)21(27)9-8-20-23-17-4-2-3-5-19(17)30(28,29)24-20/h2-7,14H,8-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHIRKXOSWDXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorinated Phenyl Group: This step involves the reaction of the piperazine derivative with 5-chloro-2-methylphenyl compounds under basic conditions.
Formation of the Benzothiadiazine Ring: The final step involves the cyclization of the intermediate product to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzothiadiazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
Studies have indicated that derivatives of benzothiadiazines exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation.
Antimicrobial Activity
Research has shown that compounds with similar structures possess antimicrobial properties. For example, derivatives have been tested against gram-positive and gram-negative bacteria, revealing better efficacy against gram-positive strains. This suggests potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
The piperazine moiety in the compound is associated with neuropharmacological activities. Compounds containing this structure have been studied for their effects on neurotransmitter systems, making them candidates for treating psychiatric disorders.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies and Research Findings
Potential Applications
- Pharmaceutical Development : The compound can be developed into new drugs targeting cancer and microbial infections.
- Research Tools : Due to its unique structure, it can serve as a lead compound in drug discovery programs focusing on neuropharmacology.
- Therapeutic Agents : Its potential as an anxiolytic or antidepressant makes it a candidate for further clinical studies.
Mechanism of Action
The mechanism of action of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzothiadiazine ring may also play a role in the compound’s biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Key Research Findings and Hypotheses
- Synthesis Challenges : Moderate yields (~50%) in analogous compounds () suggest optimization may be needed for large-scale production of the target compound .
- Therapeutic Potential: Piperazine derivatives in –3 show anticonvulsant activity, implying the target compound could be repurposed for seizure disorders pending empirical validation .
Biological Activity
The compound 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O3S |
| Molecular Weight | 396.90 g/mol |
| LogP | 2.6701 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 81.625 |
The presence of the piperazine moiety and the benzothiadiazine core suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiadiazine have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.
A notable study assessed the activity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 6.26 μM to 20.46 μM across different assays . This suggests that the compound may have similar potential in targeting cancer cells effectively.
Antimicrobial Activity
The antimicrobial properties of benzothiadiazine derivatives have also been explored. Compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution techniques. The findings revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antimicrobial efficacy .
The proposed mechanism of action for this compound involves interaction with DNA and other cellular targets. Studies suggest that it may bind to the minor groove of DNA, disrupting replication and transcription processes. This interaction is crucial for its antitumor activity as it leads to cell cycle arrest and apoptosis .
Case Studies and Research Findings
Several research efforts have focused on synthesizing and evaluating the biological activities of benzothiadiazine derivatives:
- Antitumor Studies : A series of synthesized benzothiadiazine compounds were tested on various cancer cell lines. The research highlighted the importance of substituents on the piperazine ring in modulating biological activity. Compounds with electron-withdrawing groups showed enhanced potency against tumor cells .
- Antimicrobial Testing : In a comparative study, several derivatives were evaluated for their antimicrobial properties. Results indicated that modifications to the piperazine structure significantly affected antibacterial activity, with some compounds exhibiting MIC values lower than standard antibiotics .
- In Vivo Studies : Preliminary in vivo studies have begun to assess the therapeutic potential of these compounds in animal models. Early results suggest efficacy in reducing tumor size and improving survival rates in treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
